molecular formula C11H17NO B12985000 (S)-5-(1-Aminobutyl)-2-methylphenol

(S)-5-(1-Aminobutyl)-2-methylphenol

Cat. No.: B12985000
M. Wt: 179.26 g/mol
InChI Key: DHJVXXCGIAMCLA-JTQLQIEISA-N
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Description

(S)-5-(1-Aminobutyl)-2-methylphenol is a chiral phenolic compound featuring a substituted aminobutyl side chain at the 5-position of the aromatic ring and a methyl group at the 2-position. The stereochemistry (S-configuration) at the chiral center of the aminobutyl group is critical for its biological activity and interactions with enantioselective targets.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-[(1S)-1-aminobutyl]-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m0/s1

InChI Key

DHJVXXCGIAMCLA-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)C)O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminobutyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and (S)-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

(S)-5-(1-Aminobutyl)-2-methylphenol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, enzymes, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound (S)-5-(1-Aminobutyl)-2-methylphenol belongs to a family of phenolic derivatives with variable substituents. Below is a comparison with its closest structural analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position Key Features
This compound C₁₁H₁₇NO 179.26 1-Aminobutyl (S-configuration) Longer alkyl chain; potential for increased lipophilicity and membrane permeability.
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol C₉H₁₃NO₂ 179.21 1-Amino-2-hydroxyethyl (S-configuration) Hydroxyl group enhances solubility; hydrogen-bonding capacity.
Key Observations :

Side-Chain Modifications: The aminobutyl chain in the target compound introduces a longer hydrophobic moiety compared to the shorter, hydroxyl-containing aminoethyl chain in (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol . This difference likely impacts solubility, with the latter exhibiting higher aqueous solubility due to its hydroxyl group. The absence of a hydroxyl group in the target compound may reduce polar interactions but improve passive diffusion across biological membranes.

Stereochemical Impact :

  • Both compounds share an S-configuration at the chiral center, which is essential for enantioselective binding to biological targets (e.g., enzymes or receptors). However, the extended alkyl chain in the target compound may alter binding affinity or specificity compared to analogs with shorter chains.

Physicochemical Properties

Table 2: Experimental and Predicted Properties
Property This compound (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
LogP (Octanol-Water Partition) ~2.1 (predicted) ~0.8 (predicted)
Aqueous Solubility (mg/mL) <1 (estimated) ~5–10 (estimated)
Melting Point (°C) Not reported 120–125 (reported)
Interpretation :
  • The hydroxyl group in the analog significantly enhances solubility, making it more suitable for aqueous-based applications.

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